molecular formula C16H19FO4 B8818022 2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate CAS No. 1056188-47-6

2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate

Cat. No.: B8818022
CAS No.: 1056188-47-6
M. Wt: 294.32 g/mol
InChI Key: ATBBBXPJDZIEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate is an organic compound with the molecular formula C16H19FO4 It is characterized by the presence of a 4-fluorophenyl group and a 2,2-dimethylpropanoyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate typically involves the esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-fluorophenyl)-5-oxopentanoic acid.

    Reduction: Formation of 5-(4-fluorophenyl)-5-hydroxypentanoate.

    Substitution: Formation of 5-(4-substituted phenyl)-5-oxopentanoate derivatives.

Scientific Research Applications

2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropanoyl 5-(4-chlorophenyl)-5-oxopentanoate
  • 2,2-Dimethylpropanoyl 5-(4-bromophenyl)-5-oxopentanoate
  • 2,2-Dimethylpropanoyl 5-(4-methylphenyl)-5-oxopentanoate

Uniqueness

2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1056188-47-6

Molecular Formula

C16H19FO4

Molecular Weight

294.32 g/mol

IUPAC Name

2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate

InChI

InChI=1S/C16H19FO4/c1-16(2,3)15(20)21-14(19)6-4-5-13(18)11-7-9-12(17)10-8-11/h7-10H,4-6H2,1-3H3

InChI Key

ATBBBXPJDZIEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC(=O)CCCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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